Zinc ascorbate

Vue d'ensemble

Description

Zinc ascorbate is a type of zinc salt that combines ascorbic acid (vitamin C) and zinc . It is used as a medication to prevent the absorption of copper in Wilson’s disease and also as part of natural health products . It is also used as a dietary supplement and as a nutrient . Zinc ascorbate is an organic compound that is also known as L-ascorbic acid, zinc salt .

Synthesis Analysis

Zinc ascorbate can be synthesized through the complexation reaction between zinc acetate and ascorbic acid under ambient conditions and in an aqueous medium .

Molecular Structure Analysis

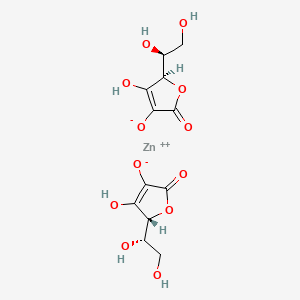

Zinc ascorbate has a chemical formula of C12H14O12Zn . The molecular structure of zinc ascorbate is complex and involves the bonding of zinc/sulfur clusters .

Chemical Reactions Analysis

The chemical reactions involving ascorbic acid and zinc acetate in the aqueous medium led to the formation of the Zn x (AA) y (OAc) z complex; AA is ascorbate. The so-formed complex resulted in the formation of nanoscale particles with time, having strong luminescence in the blue region of wavelengths .

Physical And Chemical Properties Analysis

Zinc ascorbate forms luminescent nanoscale particles – the size of which increases with time . It has a UV absorption peak at 380 nm and photoluminescence peak at 473 nm .

Applications De Recherche Scientifique

Alleviation of Drought Stress in Wheat : Zinc ascorbate, through zinc application, improves the physiological responses of wheat under drought stress. It enhances photosynthetic characteristics, antioxidant content, and regulates multiple antioxidant defense systems at the transcriptional level in response to drought (Ma et al., 2017).

Oral Health in Cats : Zinc ascorbate gel applied orally in cats shows significant improvement in oral health by decreasing bacterial growth, plaque formation, and gingivitis (Clarke, 2001).

Cytotoxicity in Human Osteoblasts : Zinc-containing bioactive glasses, including those with zinc ascorbate, exhibit cytotoxic effects on human osteoblasts via oxidative stress, highlighting the need for careful design in clinical applications (Aina et al., 2007).

Potential in Covid-19 Treatment : Zinc ascorbate is hypothesized to be effective in raising antiviral resistance against Covid-19 by increasing intracellular zinc concentration, suggesting its potential utility in treating and preventing Covid-19 (Cingolani, 2021).

Alleviation of Biochemical Damages in Tea Plants : Zinc ascorbate, through zinc sulfate treatment, mitigates drought-induced biochemical and physiological damages in tea plants (Upadhyaya et al., 2013).

Protective Role Against Cadmium Toxicity : Zinc, possibly including forms like zinc ascorbate, protects against cadmium-induced histopathological changes and chromosomal aberrations in rat tissues (El-Refaiy & Eissa, 2013).

Inhibition of Vitamin C Transport : Free zinc, including that from zinc ascorbate, can inhibit the transport of vitamin C in cells during respiratory burst, affecting the immune response (Laggner et al., 2006).

Ameliorating Phytotoxicity in Wheat : Nitric oxide supplementation alongside zinc ascorbate helps in reducing zinc oxide nanoparticle-induced phytotoxicity in wheat seedlings (Tripathi et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc ascorbate | |

CAS RN |

331242-75-2, 134343-96-7 | |

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.